N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide

Chemical procurement Purity specification Reproducibility

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide (CAS 338967-48-9) is a synthetic benzenesulfonamide derivative featuring a characteristic 2,4-dichloro substitution and a 2-methoxyethoxy side chain on the phenyl ring attached to an unsubstituted benzenesulfonamide moiety. It is primarily catalogued as a research chemical and synthetic intermediate, available from multiple global suppliers under product codes such as Key Organics 6L-523S and AKSci 7237CL.

Molecular Formula C15H15Cl2NO4S
Molecular Weight 376.25
CAS No. 338967-48-9
Cat. No. B2930175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide
CAS338967-48-9
Molecular FormulaC15H15Cl2NO4S
Molecular Weight376.25
Structural Identifiers
SMILESCOCCOC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl)Cl
InChIInChI=1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3
InChIKeyWJXXXHNMOWPABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide (CAS 338967-48-9): Sourcing Guide and Structural Differentiation for a Specialized Benzenesulfonamide Research Tool


N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide (CAS 338967-48-9) is a synthetic benzenesulfonamide derivative featuring a characteristic 2,4-dichloro substitution and a 2-methoxyethoxy side chain on the phenyl ring attached to an unsubstituted benzenesulfonamide moiety . It is primarily catalogued as a research chemical and synthetic intermediate, available from multiple global suppliers under product codes such as Key Organics 6L-523S and AKSci 7237CL . The 2-methoxyethoxy substituent is a pharmacologically validated motif within this chemical class, as evidenced by its inclusion as a claimed embodiment in patents for ATP-sensitive potassium channel inhibitors, distinguishing it structurally from simpler methoxy or halogen-only analogs [1].

Why In-Class Substitution of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide Can Compromise Research Reproducibility


Seemingly minor structural modifications within this benzenesulfonamide class lead to profound differences in physicochemical properties and biological activity, precluding simple interchange. Replacing the 2-methoxyethoxy chain of the target compound with a methoxy group, as in 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide, alters lipophilicity and hydrogen-bonding capacity, which can drastically shift target binding profiles . Conversely, modifying the unsubstituted benzenesulfonamide to a 4-methylbenzenesulfonamide, as in the commercially available N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-methylbenzenesulfonamide, introduces steric bulk that may impede key interactions at biological targets . Even a switch to a heterocyclic core bearing the same side chain, such as Glycodiazine, results in a fundamentally different pharmacological profile—a therapeutic antidiabetic agent versus a research tool—underscoring the critical dependence of activity on the entire molecular scaffold [1]. The following quantitative evidence substantiates why this specific compound must be selected and verified independently from its nearest analogs.

Quantitative Evidence for Selecting N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide: Purity, Structural Pharmacophore and Key Analog Comparisons


Vendor Purity Range Comparison: Selecting the Highest Certified Purity for Reproducible Assays

Commercially available batches of the target compound exhibit a wide purity range across vendors. Sigma-Aldrich lists the product at 90% purity, while AKSci specifies a minimum purity of 95%, and Leyan catalogues it at 98% . The comparator, N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-methylbenzenesulfonamide, is offered only through custom synthesis suppliers with variable, often unstated purity typical of non-catalog items . The 98% purity specification from Leyan provides the highest level of assurance for quantitative biological assays where impurities can confound dose-response or binding measurements.

Chemical procurement Purity specification Reproducibility

Pharmacophoric Validation of the 2-Methoxyethoxy Substituent via Patent-Claimed Potassium Channel Modulators

The 2-methoxyethoxy substituent on the phenyl ring, a defining feature of the target compound, is explicitly claimed as a preferred R(1) group in US Patent 6,511,989 for a series of benzenesulfonamide derivatives acting as ATP-sensitive potassium channel inhibitors [1]. The patent discloses that compounds bearing this group are 'valuable pharmaceutically active compounds' suitable for treating coronary heart disease, arrhythmias, and cardiac insufficiency [1]. In contrast, the simpler methoxy analog, N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide, lacks this extended ether chain and falls outside the preferred embodiments of this patent family, suggesting a distinct pharmacological profile . While target-specific IC50 data for the exact compound are not publicly available, this patent-backed pharmacophoric validation provides a class-level rationale for selecting it over non-ether or shorter-chain congeners in ion channel research.

Cardiovascular research ATP-sensitive potassium channel Pharmacophore

Differentiation from the Clinical Candidate Glycodiazine: Scaffold-Specific Pharmacology Dictates Research Use

Glycodiazine (glymidine), an antidiabetic drug, shares an identical benzenesulfonamide and 2-methoxyethoxy side chain with the target compound but replaces the 2,4-dichlorophenyl core with a pyrimidine ring [1]. Pharmacologically, Glycodiazine acts exclusively as an insulin secretagogue by binding to the sulfonylurea receptor on pancreatic beta-cells, a mechanism not associated with the dichlorophenyl scaffold of the target compound [1]. The 2,4-dichloro substitution pattern on the target compound increases logP and steric bulk relative to the pyrimidine core, likely redirecting its target profile towards different enzyme families or ion channels, as supported by the ATP-sensitive K+ channel patent family associated with the dichlorophenyl scaffold [2]. No quantitative cross-target activity data exist to suggest functional interchangeability.

Diabetes research Sulfonylurea mimetic Scaffold hopping

Sourcing Differentiation: Multiple Established Suppliers Ensure Continuity of Supply Versus Single-Source Analogs

The target compound is stocked by at least four independent suppliers—Sigma-Aldrich (via Key Organics), AKSci, Leyan, and MolCore—in quantities ranging from 0.5 g to custom bulk, with documented CAS registry integrity and published Certificates of Analysis . In contrast, the closest commercially listed analog, 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-phenyl-1H-1,2,3,4-tetrazole (CAS 338961-61-8), is listed by a limited number of vendors, primarily for custom sourcing with longer lead times and no publicly verifiable batch analysis . The multi-vendor availability of the target compound reduces single-supplier dependency risk, a critical factor in long-term research programs requiring reproducible resupply.

Supply chain assurance Multi-vendor sourcing Procurement risk

Metabolic Stability Advantage of the 2-Methoxyethoxy Ether Over Methoxy Ethers: Class-Level Inference from Sulfonylurea Drug Development

In the development of sulfonylurea and sulfonamide therapeutics, the 2-methoxyethoxy substituent has been selected over simple methoxy due to enhanced metabolic stability. Glycodiazine, a marketed sulfonamide drug, employs this exact side chain to achieve an appropriate pharmacokinetic profile for clinical use [1]. The patent literature on benzenesulfonamide-based K_ATP channel blockers similarly favors 2-methoxyethoxy and 2-ethoxyethoxy groups as preferred embodiments over methoxy, consistent with the well-established medicinal chemistry principle that extending the ether chain reduces susceptibility to rapid O-dealkylation by cytochrome P450 enzymes [2]. While direct metabolic stability data (e.g., intrinsic clearance in microsomes) for the target compound are not published, the convergent selection of this side chain in distinct pharmacologically active scaffolds provides class-level support for its stability advantage over methoxy-containing analogs.

Metabolic stability Ether side chain Drug design

Computed Physicochemical Profile Versus the Boronic Acid Analog: Implications for CNS Permeability and Assay Design

The boronic acid analog (2,4-dichloro-5-(2-methoxyethoxy)phenyl)boronic acid (CAS 1256354-89-8) shares the identical dichlorinated aryl ether scaffold but replaces the benzenesulfonamide with a boronic acid functionality, dramatically altering its physicochemical profile . The target compound's benzenesulfonamide group provides a hydrogen-bond donor and acceptor capacity that facilitates target binding in enzyme active sites and ion channels, as exemplified by the carbonic anhydrase and K_ATP channel inhibitor classes [1]. In contrast, the boronic acid analog is primarily employed as a Suzuki coupling reagent in chemical synthesis, not as a biological probe. Computationally, the target compound is predicted to have a lower topological polar surface area (tPSA) and higher logP than the boronic acid analog, favoring membrane permeability for cellular assays, though exact numerical comparisons require experimental determination.

Physicochemical properties CNS drug discovery Permeability

Optimal Research Applications for N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide Based on Quantitative Evidence


Probe Molecule for ATP-Sensitive Potassium Channel Studies in Cardiac Electrophysiology

Based on the patent-validated pharmacophoric relevance of the 2-methoxyethoxy substituent for K_ATP channel inhibition [1], this compound serves as a structurally appropriate starting point for medicinal chemistry campaigns targeting cardiovascular indications. Researchers should prioritize this scaffold over methoxy-substituted analogs, which lack the preferred ether side chain claimed in the patent [1]. For procurement, the 98% purity grade from Leyan is recommended to minimize confounding effects in electrophysiological recordings.

Building Block for Chemical Biology Tool Synthesis in Sulfonamide Target Deconvolution

The compound's unsubstituted benzenesulfonamide and the presence of two chlorine atoms on the phenyl ring make it a versatile synthetic intermediate for library construction . Its multi-vendor availability (at least four verified suppliers) ensures reliable resupply for iterative synthesis programs, unlike single-source or custom-only structural analogs . This compound can be further derivatized at the sulfonamide nitrogen or via cross-coupling at the chlorine positions, pathways unavailable to the boronic acid analog which is consumed as a reagent.

Reference Control in Metabolic Stability Assays Comparing Ether Side Chain Lengths

The 2-methoxyethoxy group is predicted, based on medicinal chemistry precedent from the sulfonylurea drug class, to confer greater resistance to oxidative O-dealkylation than methoxy analogs [2]. This compound can serve as the 'long-chain ether' reference in a comparative metabolic stability panel alongside its methoxy analog (CAS 338961-06-1) to experimentally quantify the effect of ether chain extension on microsomal half-life [2]. Researchers undertaking such studies must verify lot-specific purity via CoA, as the Sigma-Aldrich 90% purity batch may contain impurities that could be mistakenly attributed to metabolic products.

Negative Control for Glycodiazine-Mediated Insulin Secretion Assays

Although sharing the identical benzenesulfonamide and 2-methoxyethoxy side chain with Glycodiazine, this compound's 2,4-dichlorophenyl core precludes functional activity at the sulfonylurea receptor . It therefore serves as an ideal negative control for confirming target specificity in insulin secretion assays—any observed activity would indicate a receptor-independent mechanism, a critical control not achievable with the pyrimidine-based Glycodiazine scaffold alone . Procurement should specify the 95% or 98% purity grades to avoid impurity-driven false-positive signals.

Quote Request

Request a Quote for N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.